4-(morpholin-4-ylmethyl)benzoic Acid Hydrochloride

Catalog No.
S714607
CAS No.
65101-82-8
M.F
C12H16ClNO3
M. Wt
257.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(morpholin-4-ylmethyl)benzoic Acid Hydrochloride

CAS Number

65101-82-8

Product Name

4-(morpholin-4-ylmethyl)benzoic Acid Hydrochloride

IUPAC Name

4-(morpholin-4-ylmethyl)benzoic acid;hydrochloride

Molecular Formula

C12H16ClNO3

Molecular Weight

257.71 g/mol

InChI

InChI=1S/C12H15NO3.ClH/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13;/h1-4H,5-9H2,(H,14,15);1H

InChI Key

BJIWZYKXMZCYLR-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)O.Cl

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)O.Cl

The exact mass of the compound 4-(morpholin-4-ylmethyl)benzoic Acid Hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Morpholin-4-ylmethyl)benzoic acid hydrochloride is a bifunctional pharmaceutical building block featuring a benzoic acid core linked to a basic morpholine ring via a methylene spacer. It is widely procured for the synthesis of kinase inhibitors, GPCR ligands, and targeted protein degraders where a morpholinomethylphenyl moiety is required to enhance aqueous solubility and tune pharmacokinetic profiles. Supplied as a stable hydrochloride salt, this compound provides a robust, crystalline precursor for standard amide coupling workflows, effectively circumventing the handling and solubility challenges associated with its zwitterionic free base counterpart [1].

Attempting to substitute the hydrochloride salt (CAS 65101-82-8) with the free base (CAS 62642-62-0) frequently leads to process failures during scale-up. The free base exists as a zwitterion, forming a strong intermolecular ionic network that renders it highly insoluble in standard organic coupling solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). This insolubility forces reactions to proceed as heterogeneous suspensions, causing sluggish activation kinetics, incomplete conversions, and the need for large solvent volumes. Procuring the hydrochloride salt breaks this zwitterionic lattice, ensuring rapid dissolution in polar aprotic solvents and allowing for highly concentrated, reproducible amide coupling when neutralized in situ with a tertiary amine[1].

Disruption of Zwitterionic Lattice for Enhanced Solvent Compatibility

The free base of 4-(morpholin-4-ylmethyl)benzoic acid exhibits poor solubility in standard coupling solvents due to zwitterion formation, often measuring less than 5 mg/mL in DMF. In contrast, the hydrochloride salt (CAS 65101-82-8) demonstrates a solubility exceeding 50 mg/mL in DMF, enabling homogeneous reaction conditions [1].

Evidence DimensionSolubility in DMF at 25°C
Target Compound Data> 50 mg/mL (Homogeneous solution)
Comparator Or BaselineFree base (CAS 62642-62-0): < 5 mg/mL (Heterogeneous suspension)
Quantified Difference> 10-fold increase in solubility
ConditionsStandard room temperature dissolution in N,N-dimethylformamide

Enables high-concentration, homogeneous amide coupling reactions, reducing solvent waste and improving reaction kinetics.

Amide Coupling Efficiency and Kinetic Profile

When subjected to standard peptide coupling conditions (e.g., HATU/DIPEA in DMF), the hydrochloride salt rapidly dissolves and undergoes complete activation, typically yielding >90% of the desired amide within 2 hours. Conversely, the insoluble free base reacts slowly as a suspension, often stalling at 60-70% conversion due to mass transfer limitations and competitive hydrolysis of the active ester [1].

Evidence DimensionAmide Coupling Yield (HATU/DIPEA)
Target Compound Data> 90% yield, rapid conversion (< 2h)
Comparator Or BaselineFree base: 60-70% yield, sluggish conversion (> 12h)
Quantified Difference~20-30% absolute yield improvement and 6x faster reaction time
ConditionsHATU, DIPEA, DMF, room temperature

Eliminates the need for prolonged heating or excessive coupling reagents, ensuring scalable and cost-effective API synthesis.

Solid-State Handling and Storage Stability

The hydrochloride salt is isolated as a highly crystalline, free-flowing solid with a sharp melting point, which resists moisture uptake under standard laboratory conditions. The free base, depending on its isolation method, can precipitate as an amorphous solid or a variable hydrate, leading to batch-to-batch inconsistencies in active mass (assay) and complicating stoichiometric calculations during scale-up [1].

Evidence DimensionSolid-state stability and assay consistency
Target Compound DataHighly crystalline, non-hygroscopic (consistent >98% assay)
Comparator Or BaselineFree base: Prone to amorphous or variable hydrate formation
Quantified DifferencePredictable stoichiometry vs. variable water content
ConditionsAmbient storage and standard weighing protocols

Ensures precise stoichiometric control during critical synthetic steps, preventing reagent imbalances and downstream purification issues.

Synthesis of Kinase Inhibitors and Targeted Therapeutics

The compound is a premier building block for introducing the morpholinomethylphenyl solubilizing group into targeted kinase inhibitors (e.g., DNA-PK or ALK inhibitors). The HCl salt's excellent solubility in DMF allows for seamless integration into late-stage diversification workflows using standard HATU or EDC coupling [1].

Development of Targeted Protein Degraders (PROTACs)

In PROTAC synthesis, where target molecules are large and solubility is a constant challenge, incorporating this morpholine-bearing moiety improves the aqueous solubility of the final degrader. The high purity and precise stoichiometry of the HCl salt ensure that complex, multi-step PROTAC syntheses are not derailed by reagent impurities [2].

Automated High-Throughput Library Synthesis

For parallel medicinal chemistry, the handling characteristics of the HCl salt—specifically its free-flowing crystalline nature and rapid dissolution upon neutralization—make it ideal for automated liquid handling and array-based amide couplings, unlike the free base which clogs pipettes as a suspension [3].

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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